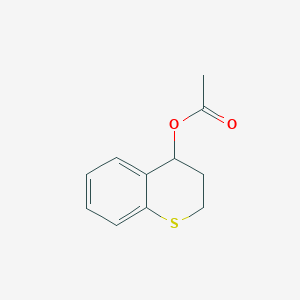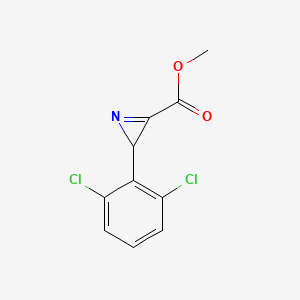
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is an organic compound that belongs to the class of azirines. Azirines are three-membered heterocyclic compounds containing a nitrogen atom. This particular compound is characterized by the presence of a methyl ester group and a dichlorophenyl group, making it a versatile molecule in organic synthesis and various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azirine ring . The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in Diels-Alder reactions with furans to form aziridines.
Hydrolysis: The compound can be hydrolyzed to form dihydrofuranol by cleavage of the C-N bond.
Substitution Reactions: It can react with alcohols to form 2-alkoxy-2,5-dihydrofurans.
Common Reagents and Conditions
Diels-Alder Reactions: Typically involve furans and are conducted under mild heating conditions.
Hydrolysis: Requires aqueous acidic or basic conditions to cleave the azirine ring.
Substitution Reactions: Alcohols are used as nucleophiles under mild heating.
Major Products Formed
Aziridines: Formed through cycloaddition reactions.
Dihydrofuranol: Formed through hydrolysis.
2-Alkoxy-2,5-dihydrofurans: Formed through substitution reactions with alcohols.
Applications De Recherche Scientifique
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate involves its reactive azirine ring, which can undergo ring-opening reactions to form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(2,6-dichlorophenyl)acetate: Another compound with a dichlorophenyl group but lacks the azirine ring.
Uniqueness
Methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate is unique due to its azirine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research fields.
Propriétés
Numéro CAS |
98081-82-4 |
|---|---|
Formule moléculaire |
C10H7Cl2NO2 |
Poids moléculaire |
244.07 g/mol |
Nom IUPAC |
methyl 2-(2,6-dichlorophenyl)-2H-azirine-3-carboxylate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)9-8(13-9)7-5(11)3-2-4-6(7)12/h2-4,8H,1H3 |
Clé InChI |
HFLVOSJASLKFMA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC1C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


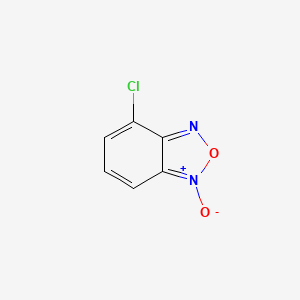
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
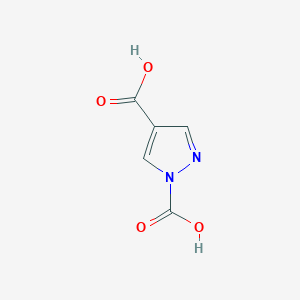
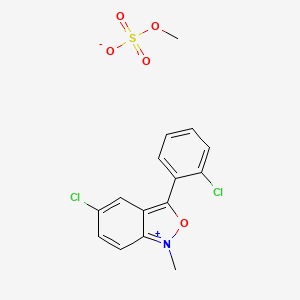
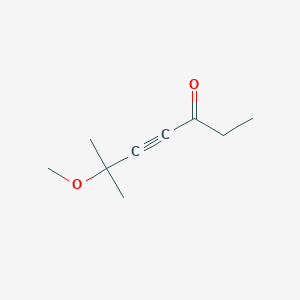
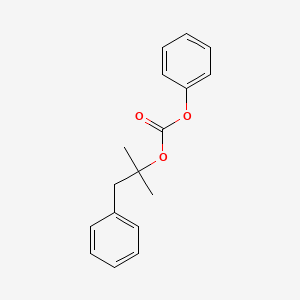
![5-Amino-1-[2-(5-hydroxynaphthalen-1-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14347282.png)

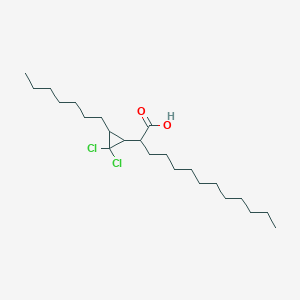

![1-Bromo-2-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B14347317.png)
